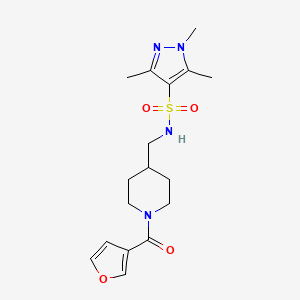

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

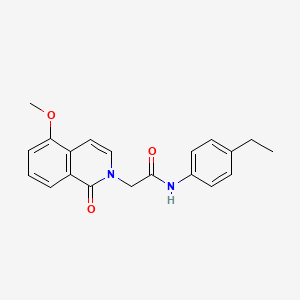

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the preparation of (4-piperidin-1-yl)-phenyl sulfonamides with variations in the substituents to modulate biological activity. For instance, the replacement of the dihydroxyl group with a hydroxyl-methyl sulfonamide and the introduction of a free carboxylic acid have been shown to yield potent agonists with selectivity for the human beta(3)-adrenergic receptor . N-alkyl substitution on the piperidin-phenylamine core has also been reported to increase potency and maintain selectivity . These synthetic strategies could be relevant for the synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, although specific details are not provided.

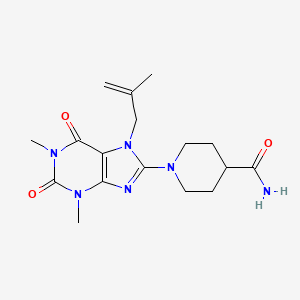

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their interaction with biological targets. The presence of a piperidine ring and a sulfonamide group is a common feature in these molecules. The piperidine moiety often serves as a linker or a structural scaffold, while the sulfonamide group is crucial for biological activity. The specific molecular interactions and conformational preferences of these compounds would depend on the exact substituents and their positions on the core structure .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be influenced by the substituents attached to the piperidine and pyrazole rings. N-alkylation of the sulfonamide moiety has been explored as a strategy to design selective ligands for the 5-HT7 receptor or to achieve a multireceptor profile for the treatment of complex diseases . The reactivity of the furan-3-carbonyl group in the compound of interest could also play a role in its chemical behavior, although specific reactions are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic potential. The introduction of different substituents can significantly alter these properties. For example, the presence of a t-butyl group or a biphenyl moiety can affect the compound's ability to cross the blood-brain barrier and its overall bioavailability . The exact properties of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide would need to be determined experimentally.

Scientific Research Applications

Selective Receptor Ligand Design

5-HT7 Receptor Selectivity

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for creating selective 5-HT7 receptor ligands. These compounds offer potential as multifunctional agents for treating complex diseases, with certain derivatives demonstrating potent and selective antagonism towards the 5-HT7 receptor, showing antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).

Antimicrobial Activity

New Heterocycles for Antimicrobial Uses

Synthesis of heterocyclic compounds based on the sulfonamide group has shown antimicrobial activity. This includes the development of f, g-unsaturated ketones, semicarbazones, and various other derivatives, which upon evaluation demonstrated significant antimicrobial properties against a range of pathogens (El‐Emary et al., 2002).

Inhibition Studies

Carbonic Anhydrase Inhibition

Sulfonamides, including derivatives of the discussed compound, have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have implications for understanding the mechanism of action of sulfonamides and their potential application in treating conditions like glaucoma, epilepsy, and mountain sickness (Kucukoglu et al., 2016).

Chemical Synthesis and Characterization

Metal-Free Domino Reactions

The compound's derivatives have been utilized in metal-free domino reactions for the synthesis of sulfonylated furans, showcasing efficient strategies for preparing structurally diverse molecules. This research contributes to the development of novel synthetic methodologies in organic chemistry (Cui et al., 2018).

Corrosion Inhibition

Protection of Metals

Derivatives of the compound have been evaluated as inhibitors for corrosion, particularly for mild steel in acidic environments. These studies provide insights into the compound's potential application in industrial settings, offering protection against corrosion and extending the life of metal structures (Sappani & Karthikeyan, 2014).

properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S/c1-12-16(13(2)20(3)19-12)26(23,24)18-10-14-4-7-21(8-5-14)17(22)15-6-9-25-11-15/h6,9,11,14,18H,4-5,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMKHVJIDKNQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)